molecular formula C15H16N2O B10892842 N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide

Cat. No.: B10892842
M. Wt: 240.30 g/mol
InChI Key: QUUREFMZTOUEGD-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a benzamide moiety with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4,6-dimethyl-2-aminopyridine, is synthesized through a series of reactions involving nitration, reduction, and methylation of pyridine.

    Amide Bond Formation: The pyridine derivative is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance the reaction rate and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4,6-dimethylpyridine-2-carboxylic acid.

    Reduction: N-(4,6-dimethylpyridin-2-yl)-4-methylbenzylamine.

    Substitution: Halogenated derivatives of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.

    Molecular Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved can vary, but often include key signaling pathways in cells that regulate growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyridin-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzene ring.

    N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide: Contains a methoxy group instead of a methyl group on the benzene ring.

    N-(4,6-dimethylpyridin-2-yl)-4-nitrobenzamide: Features a nitro group on the benzene ring.

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both electron-donating methyl groups on the pyridine ring and the benzamide moiety can enhance its binding affinity and specificity in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide

InChI

InChI=1S/C15H16N2O/c1-10-4-6-13(7-5-10)15(18)17-14-9-11(2)8-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)

InChI Key

QUUREFMZTOUEGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C

Origin of Product

United States

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